1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and an ethyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazine ring, and the esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Triazine derivatives: These compounds contain the triazine ring and may have different functional groups, affecting their reactivity and applications.
Ethyl ester derivatives: These compounds include the ethyl ester group and may have different core structures, influencing their chemical behavior and uses.
Properties
CAS No. |
21868-50-8 |
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Molecular Formula |
C16H27N7O2 |
Molecular Weight |
349.43 g/mol |
IUPAC Name |
ethyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H27N7O2/c1-2-25-16(24)23-10-8-21(9-11-23)12-13-18-14(17)20-15(19-13)22-6-4-3-5-7-22/h2-12H2,1H3,(H2,17,18,19,20) |
InChI Key |
KENDDWGMCCUSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)N3CCCCC3)N |
Origin of Product |
United States |
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